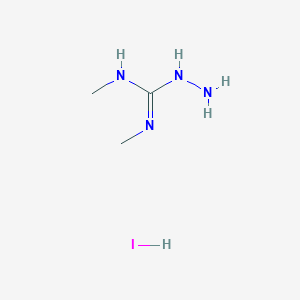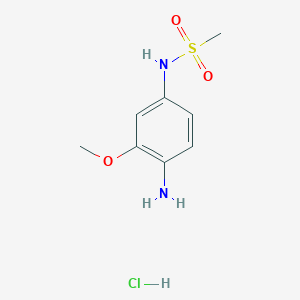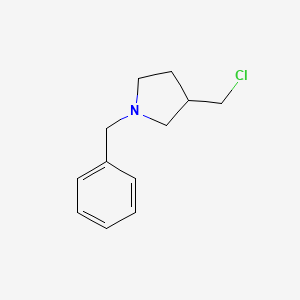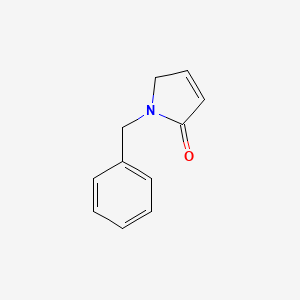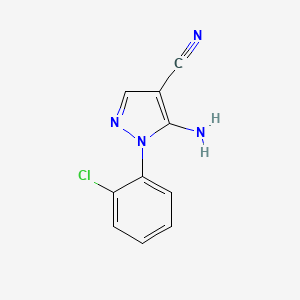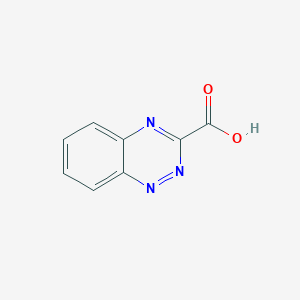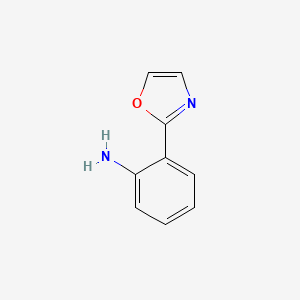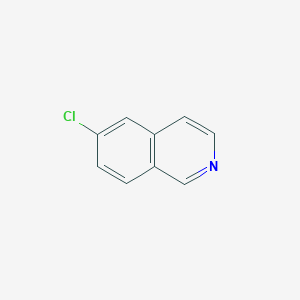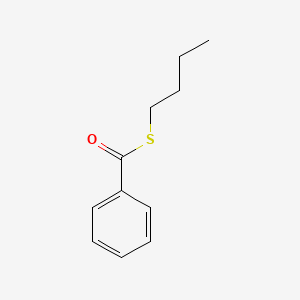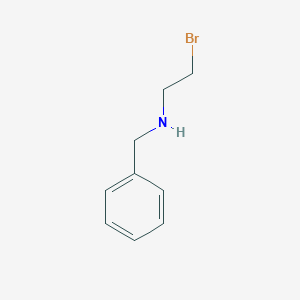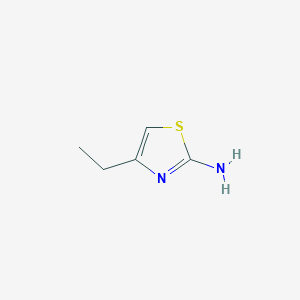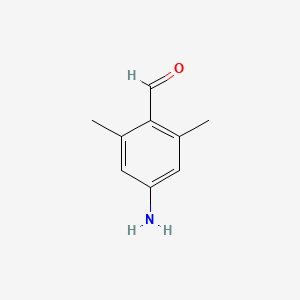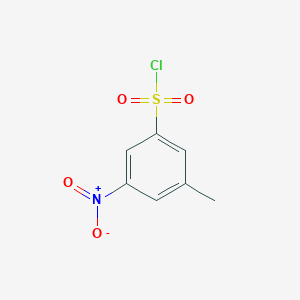
3-Methyl-5-nitrobenzene-1-sulfonyl chloride
説明
The compound of interest, 3-Methyl-5-nitrobenzene-1-sulfonyl chloride, is a chemical entity that belongs to the class of organic compounds known as sulfonamides. It is characterized by a benzene ring substituted with a nitro group, a methyl group, and a sulfonyl chloride group. This compound is related to various other sulfonamide derivatives that have been synthesized and studied for their chemical reactivity, molecular structure, and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or other nucleophiles. For instance, a new compound N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide was derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride . Similarly, 4-chloro-3-nitrobenzene sulfonamide derivatives were synthesized from 4-chloro-3-nitrobenzene sulfonyl chloride by reacting with various amino acid esters and amines . These methods demonstrate the versatility of sulfonyl chlorides in forming sulfonamide bonds.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized using techniques such as X-ray diffraction and electron diffraction. For example, the molecular structure of methyl-2-nitrophenyl sulphide was determined in the gas phase by electron diffraction, providing detailed information on bond lengths and angles . Similarly, the crystal and molecular-electronic structure of two new sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were investigated, revealing the organization of the molecules in the crystal state and the nature of intramolecular hydrogen bonds .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions. The water-soluble dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts, related to sulfonamide chemistry, were found to selectively modify amino acids such as tryptophan and cysteine in aqueous solutions . Additionally, iron sulfide was used to catalyze a redox/condensation cascade reaction between 2-amino/hydroxy nitrobenzenes and activated methyl groups, showcasing the reactivity of nitrobenzene derivatives in the presence of catalysts .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The crystal structure of 2-(4'-carbomethoxy-2'-nitrophenylsulfonyl)-1,3,5-trimethylbenzene showed a twist-nitro-proximal conformation, indicating the influence of substituents on the overall molecular conformation . The kinetic investigation of the sigma-adduct forming reactions of nitrobenzene derivatives with substituted anilines in dimethyl sulfoxide provided insights into the rate-limiting steps and the influence of substituents on reaction rates .
科学的研究の応用
Gas-phase Electron Diffraction and Quantum Chemical Study
A study by Petrov et al. (2009) explored the gas-phase structure of 4-nitrobenzene sulfonyl chloride using electron diffraction and quantum chemical methods. This research contributes to understanding the molecular structure and properties of nitrobenzene sulfonyl chloride derivatives, including 3-methyl-5-nitrobenzene-1-sulfonyl chloride (Petrov et al., 2009).
Sulfonylcarbamimidic Azides from Sulfonyl Chlorides
PeetNorton et al. (1987) investigated the reaction of o-nitrobenzenesulfonyl chloride with 5-aminotetrazole, leading to novel compounds. This research demonstrates the reactivity of sulfonyl chlorides, including 3-methyl-5-nitrobenzene-1-sulfonyl chloride, in producing sulfonamide derivatives (PeetNorton et al., 1987).
Intramolecular Sulphur—Oxygen Interaction in Organosulphur Compounds
Kucsman et al. (1989) conducted an X-ray diffraction study to understand the intramolecular interactions in organosulphur compounds, including nitrobenzenesulphenyl chlorides. This research helps in comprehending the molecular behavior of related compounds like 3-methyl-5-nitrobenzene-1-sulfonyl chloride (Kucsman et al., 1989).
Green Synthesis of 3-Nitrobenzenesulfonyl Chloride
A study by Chen Zhong-xiu (2009) focused on developing a novel, environmentally friendly synthesis method for 3-nitrobenzenesulfonyl chloride. This research is relevant for understanding the green chemistry approaches in synthesizing derivatives of 3-methyl-5-nitrobenzene-1-sulfonyl chloride (Chen Zhong-xiu, 2009).
Liquid-Membrane Type Ion Selective Electrode
Sugawara et al. (1976) explored the use of nitrobenzene extracts in ion-selective electrodes. This research indicates potential applications of nitrobenzene sulfonyl chlorides, including 3-methyl-5-nitrobenzene-1-sulfonyl chloride, in analytical chemistry (Sugawara et al., 1976).
Aromatic Sulfonylation
Kohara et al. (1970) examined the sulfonylation of aromatic compounds, which can include studies on molecules like 3-methyl-5-nitrobenzene-1-sulfonyl chloride. This research provides insights into the chemical reactivity and potential applications in synthetic chemistry (Kohara et al., 1970).
Antimicrobial Activity and Docking Studies
A study by Kumar et al. (2020) on 4-chloro-3-nitrobenzene sulfonamide derivatives, synthesized from sulfonyl chlorides, reveals potential antimicrobial applications. This implies possible biomedical applications for compounds like 3-methyl-5-nitrobenzene-1-sulfonyl chloride (Kumar et al., 2020).
Safety And Hazards
特性
IUPAC Name |
3-methyl-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-5-2-6(9(10)11)4-7(3-5)14(8,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASIURWVNGTWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496483 | |
| Record name | 3-Methyl-5-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-nitrobenzene-1-sulfonyl chloride | |
CAS RN |
342422-23-5 | |
| Record name | 3-Methyl-5-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-5-nitrobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



